N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]-1,3,4-thiadiazol-2-amine
Description
The compound N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]-1,3,4-thiadiazol-2-amine is a heterocyclic molecule featuring a 1,3,4-thiadiazole core substituted with two distinct moieties:
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]: A pyrazole ring bearing a 2-chlorobenzyl group.
5-[5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]: An oxazole ring substituted with a 1,3-dimethylpyrazole group.
Properties
CAS No. |
1005651-17-1 |
|---|---|
Molecular Formula |
C20H17ClN8OS |
Molecular Weight |
452.9 g/mol |
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-5-[5-(1,3-dimethylpyrazol-4-yl)-1,2-oxazol-3-yl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C20H17ClN8OS/c1-12-14(11-28(2)25-12)17-9-16(27-30-17)19-23-24-20(31-19)22-18-7-8-29(26-18)10-13-5-3-4-6-15(13)21/h3-9,11H,10H2,1-2H3,(H,22,24,26) |
InChI Key |
CQNATNFSEWPTEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=CC(=NO2)C3=NN=C(S3)NC4=NN(C=C4)CC5=CC=CC=C5Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1-(2-Chlorobenzyl)-1H-pyrazol-3-yl Substituent
The 1-(2-chlorobenzyl)pyrazole moiety is typically constructed via cyclocondensation or multicomponent reactions. A prevalent approach involves reacting hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For instance, hydrazine hydrate can react with a substituted acrylate in ethanol under reflux to yield the pyrazole core . Subsequent N-alkylation with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate in dimethylformamide (DMF) introduces the 2-chlorobenzyl group .
Critical to this step is the regioselective formation of the 1H-pyrazol-3-yl isomer. Patent WO2012146318A1 highlights the use of palladium-catalyzed coupling to resolve regiochemical challenges, though this increases synthetic complexity. Alternatively, microwave-assisted synthesis reduces reaction times and improves yields , though no direct application to this specific pyrazole derivative has been reported.
Construction of the 5-(1,3-Dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl Fragment
The oxazole ring is commonly synthesized via the Hantzsch reaction, which involves cyclization of an acylated β-ketoamide. For the 1,3-dimethylpyrazole-substituted oxazole, a two-step protocol is employed:
-
Formation of the Oxazole Core : Reaction of a nitrile oxide (generated in situ from hydroxymoyl chloride) with an alkyne under Huisgen cycloaddition conditions forms the oxazole .
-
Functionalization with 1,3-Dimethylpyrazole : Suzuki-Miyaura coupling links the oxazole to a pre-synthesized 1,3-dimethylpyrazole-4-boronic ester. Patent EP3280710B1 details such cross-couplings using Pd(OAc)₂ (0.6–0.8 mol%) and a biphasic acetonitrile-water solvent system, achieving yields >85%.
Microwave irradiation (80°C, 3–5 minutes) has been shown to accelerate analogous oxazole syntheses, though its applicability here remains speculative .
Assembly of the 1,3,4-Thiadiazol-2-amine Backbone
The thiadiazole ring is constructed via cyclization of thiosemicarbazides. A representative method involves treating a carboxylic acid hydrazide with carbon disulfide in basic ethanol, followed by acid-mediated cyclization . For the 2-amine derivative, protection of the amine group with a tert-butoxycarbonyl (Boc) group prior to cyclization prevents side reactions. Deprotection using trifluoroacetic acid yields the free amine .
Key challenges include controlling the oxidation state of sulfur and avoiding over-cyclization. The use of anhydrous HOBt (1-hydroxy-benzotriazole) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents ensures selective amide bond formation without epimerization .
Final Coupling and Global Deprotection
The convergent synthesis concludes with coupling the three fragments:
-
The 1-(2-chlorobenzyl)pyrazole is linked to the thiadiazole-2-amine via nucleophilic aromatic substitution (SNAr) at the thiadiazole C5 position.
-
The oxazole-pyrazole subunit is attached using a Pd-catalyzed cross-coupling, as described in EP3280710B1 , employing DIPEA (N,N-diisopropylethylamine) and Pd(OAc)₂ in acetonitrile at 80°C.
Purification via silica gel chromatography or recrystallization from ethanol yields the final compound. Reported yields for analogous multistep syntheses range from 45–60%, with purity >95% confirmed by HPLC .
Chemical Reactions Analysis
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole, oxazole, or thiadiazole rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used, and they often include modified versions of the original compound with different functional groups or oxidation states.
Scientific Research Applications
Introduction to N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]-1,3,4-thiadiazol-2-amine
This compound is a complex organic compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article delves into its synthesis, biological activities, and diverse applications.
Research indicates that this compound exhibits a range of biological activities:
Anticancer Properties
Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. The mechanism is believed to involve the modulation of specific signaling pathways related to cell growth and apoptosis.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties in models of inflammation. It has shown potential in reducing markers of inflammation, suggesting its use in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies have indicated that this compound possesses antimicrobial properties against a variety of pathogens, including bacteria and fungi. This opens avenues for its application in developing new antimicrobial agents.
Medicinal Chemistry
The compound serves as a scaffold for the development of new drugs targeting various diseases. Its ability to interact with multiple biological targets makes it a versatile candidate for further modification and optimization.
Material Science
Due to its unique chemical structure, the compound can be explored for use in developing novel materials with specific electronic or optical properties. This includes applications in organic electronics and photonic devices.
Agricultural Chemistry
There is potential for utilizing this compound as a pesticide or herbicide given its biological activity against certain pathogens and pests.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a derivative of this compound inhibited the growth of breast cancer cells through apoptosis induction. The study utilized various assays to confirm the mechanism of action and established a structure–activity relationship (SAR) that guided further modifications to enhance efficacy.
Case Study 2: Anti-inflammatory Effects
In another research article, the anti-inflammatory effects were evaluated using animal models of arthritis. The results indicated significant reductions in swelling and pain when treated with the compound compared to controls, suggesting its therapeutic potential in chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Comparison
The compound’s structural analogs from the evidence share heterocyclic cores but differ in substituents and peripheral groups. Key comparisons include:
Table 1: Structural Features of Analogs
Key Observations :
- The target compound’s 1,3,4-thiadiazole core is distinct from the 1,2,4-thiadiazole in ’s analog . Thiadiazole isomers often exhibit divergent electronic properties and binding affinities.
- The 2-chlorobenzyl group in the target compound differs from 4-chlorophenyl in ’s analog, which may alter steric and electronic interactions in biological systems .
- The oxazole ring in the target compound contrasts with triazole in ’s analog; oxazole’s oxygen atom may enhance polarity compared to triazole’s nitrogen .
Key Observations :
- highlights 1,3-dipolar cycloaddition as a versatile method for synthesizing thiadiazole derivatives, suggesting the target compound could be synthesized similarly .
- Chlorine-containing substituents (e.g., 2-Cl-pyridinyl in ) enhance reaction yields (75% for 1i), implying the target’s 2-chlorobenzyl group may improve synthetic efficiency .
Physicochemical Properties
Limited data are available for direct comparison, but substituent effects can be inferred:
Biological Activity
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure comprising pyrazole and thiadiazole rings, which contribute to its unique biological properties. The IUPAC name is N-[1-(2-chlorophenyl)methyl]pyrazol-3-yl]-5-[5-(1,3-dimethylpyrazol-4-yl)-1,2-oxazol-3-yl]-1,3,4-thiadiazol-2-amine. Its molecular formula is C19H20ClN7S, and it exhibits various physicochemical properties that influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-diketone.
- Chlorobenzyl Group Introduction : Alkylation of the pyrazole ring with 2-chlorobenzyl chloride under basic conditions.
- Thiadiazole Ring Synthesis : Reacting thiosemicarbazide with appropriate carboxylic acid derivatives.
- Coupling of Rings : Final coupling through nucleophilic substitution reactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various pyrazole derivatives against Gram-positive and Gram-negative bacteria using disc diffusion assays. Notably, certain derivatives demonstrated higher efficacy against Gram-positive bacteria within six hours of exposure .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been investigated through its interaction with cyclooxygenase (COX) enzymes. Inhibition of COX pathways can lead to reduced production of pro-inflammatory prostaglandins. In vivo studies have shown that related pyrazole derivatives possess anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Activity
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-y]-1,3,4-thiadiazol-2-amines have been evaluated for their cytotoxic effects on various cancer cell lines. The MTT assay has revealed promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells such as HeLa and HepG2 .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzymatic Targets : Inhibition of enzymes like COX and other relevant receptors (e.g., G-protein coupled receptors).
Pathways Involved
The compound may modulate signaling pathways associated with inflammation and cancer progression by inhibiting key enzymes involved in these processes.
Comparative Analysis
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound?
Answer:
The synthesis typically involves multi-step processes, including:
- Condensation reactions to assemble the pyrazole and oxazole rings. For example, copper(I)-catalyzed coupling (e.g., using copper bromide) can facilitate heterocyclic bond formation under mild conditions (35–120°C) .
- Cyclization using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) to form the oxadiazole or thiadiazole core .
- Purification via column chromatography with gradients of ethyl acetate/hexane (0–100%) to isolate intermediates and final products .
Key intermediates (e.g., substituted pyrazole-carboxamides) should be characterized at each stage using analytical techniques (NMR, IR) to ensure structural fidelity .
Basic: How is structural confirmation achieved for this compound?
Answer:
A combination of spectral and analytical methods is critical:
- ¹H/¹³C NMR spectroscopy to verify substituent positions and regiochemistry. For example, aromatic protons in pyrazole and oxazole rings show distinct splitting patterns (e.g., δ 8.87 ppm for pyridinyl protons in related analogs) .
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
- Infrared (IR) spectroscopy to identify functional groups (e.g., N-H stretches at ~3298 cm⁻¹ for amines) .
- Melting point analysis to assess purity (e.g., 104–107°C ranges for crystalline derivatives) .
Advanced: How can researchers optimize reaction yields in heterocyclic ring formation?
Answer:
Optimization strategies include:
- Catalyst screening : Copper(I) bromide enhances coupling efficiency in pyrazole synthesis compared to palladium catalysts, reducing side reactions .
- Temperature control : Cyclization reactions with POCl₃ require precise heating (120°C) to avoid decomposition of sensitive intermediates .
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) improve solubility of aromatic intermediates during condensation .
Statistical methods like Design of Experiments (DoE) can systematically evaluate these variables, as demonstrated in flow-chemistry optimizations .
Advanced: How to resolve discrepancies in reported biological activity data?
Answer:
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) across labs. For example, 1,2,3-dithiazole derivatives showed variable activity depending on bacterial strains, necessitating controlled inoculum sizes .
- Structural analogs : Minor substituent changes (e.g., fluorine vs. methoxy groups) drastically alter activity. Compare bioactivity trends across homologs (e.g., fluorobenzyl derivatives vs. methyl-substituted analogs) .
- Data normalization : Use internal controls (e.g., reference antibiotics) to calibrate inhibition percentages .
Basic: What are the recommended methods for assessing purity and stability?
Answer:
- HPLC with UV detection to quantify impurities (>95% purity threshold).
- Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) to identify degradation products .
- Elemental analysis for C, H, N, S content to validate stoichiometry .
Advanced: How to address low solubility in pharmacological assays?
Answer:
- Co-solvent systems : Use DMSO-water gradients (≤1% DMSO) to maintain compound solubility without cytotoxicity .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance aqueous solubility, as seen in pyrazoline derivatives .
- Micellar encapsulation : Non-ionic surfactants (e.g., Tween-80) can stabilize colloidal dispersions for in vitro testing .
Basic: What safety precautions are critical during synthesis?
Answer:
- Ventilation : Handle POCl₃ and chlorinated solvents in fume hoods to avoid inhalation .
- Personal protective equipment (PPE) : Use nitrile gloves and safety goggles when working with corrosive reagents .
- Waste disposal : Neutralize acidic/byproduct streams before disposal (e.g., aqueous NaOH for POCl₃ quenching) .
Advanced: How to analyze structure-activity relationships (SAR) for this compound?
Answer:
- Substituent scanning : Synthesize analogs with systematic variations (e.g., 2-chlorobenzyl vs. 4-fluorobenzyl groups) and compare bioactivity .
- Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities for target enzymes (e.g., microbial kinases) .
- Pharmacophore mapping : Identify critical hydrogen-bond donors/acceptors using 3D-QSAR models .
Basic: What spectroscopic techniques are used to confirm regiochemistry?
Answer:
- NOESY/ROESY NMR to detect spatial proximity between protons in adjacent rings (e.g., pyrazole and thiadiazole moieties) .
- 2D heteronuclear correlation (HSQC/HMBC) to assign carbon-proton connectivity and confirm ring junction positions .
Advanced: How to troubleshoot low yields in final coupling steps?
Answer:
- Reagent stoichiometry : Optimize molar ratios (e.g., 1.2 equivalents of coupling agent to avoid excess reagent waste) .
- Moisture control : Use molecular sieves or anhydrous solvents to prevent hydrolysis of reactive intermediates (e.g., acyl chlorides) .
- Catalyst regeneration : Recover copper(I) catalysts via aqueous HCl washes to reduce costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
